1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O3S/c1-12-3-4-13(2)17(7-12)24-19-11-28(26,27)10-18(19)23(20(24)25)9-14-5-6-15(21)8-16(14)22/h3-8,18-19H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMBQDKUTLLJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of imidazole derivatives that have garnered interest due to their potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.32 g/mol. The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to our target compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study demonstrated that derivatives of thieno[3,4-d]imidazole exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that thiazole and imidazole derivatives can exhibit antibacterial and antifungal activities.
- Research Findings : A series of related compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that modifications in the benzyl group significantly enhanced antimicrobial efficacy .
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Experimental Evidence : In vitro assays demonstrated that related compounds could reduce the production of TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to cell survival and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells, providing protective effects against oxidative damage.
Data Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that imidazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For instance, derivatives of thieno[3,4-d]imidazole have demonstrated effectiveness against various cancer cell lines, including breast and colon cancers .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
Pharmaceutical Development
- Drug Design : The unique structure allows for modifications that could enhance potency or selectivity for specific targets, making it a candidate for drug development against cancer or infectious diseases.
Agrochemical Use
- Pesticide Development : Given its antimicrobial properties, this compound could be explored as a base for developing new agrochemicals aimed at controlling plant pathogens.
Case Studies
Several studies have highlighted the potential of thieno[3,4-d]imidazole derivatives:
- Anticancer Studies :
- Antimicrobial Testing :
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what critical intermediates are involved?
The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic catalysis, as seen in structurally related imidazole derivatives .
- Functionalization : Introduction of bromo and fluoro substituents via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
- Thienoimidazolone scaffold assembly : Cyclization reactions using sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions .
Critical intermediates include halogenated benzyl precursors and substituted phenylamines, with purity monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo/fluoro groups) and confirms stereochemistry .
- IR Spectroscopy : Validates functional groups (e.g., sulfone stretches at ~1300–1150 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in ring conformation and substituent orientation, as demonstrated for analogous thienoimidazolones .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₀H₁₉BrFN₂O₃S₂, MW 513.41 g/mol) .
Q. What initial biological screening approaches are recommended for assessing pharmacological potential?
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to structural analogs .
- Computational docking : Prioritize targets using molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like EGFR or PARP .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?
- Catalyst selection : Use PdCl₂(dppf) for Suzuki couplings to enhance cross-coupling efficiency .
- Solvent systems : Replace THF with DMF in cyclization steps to improve solubility of aromatic intermediates .
- Flow chemistry : Implement continuous flow reactors for exothermic reactions (e.g., sulfonation) to minimize side products .
- Workup protocols : Employ aqueous/organic biphasic extraction to remove unreacted halogenated byproducts .
Q. What strategies resolve discrepancies in bioactivity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing Br vs. electron-donating OMe) on IC₅₀ values .
- Metabolic stability studies : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .
- Crystallographic studies : Resolve conformational differences (e.g., imidazole ring puckering) that alter target binding .
Q. How do computational models predict binding interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors at the 4-bromo position) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
